Dibutyryl adenosine cyclophosphate calcium

Description

Role as a Cell-Permeable Cyclic AMP Analog in Cellular Signaling Research

Dibutyryl adenosine (B11128) cyclophosphate calcium functions as a cell-permeable analog of cAMP, a ubiquitous second messenger involved in countless signal transduction pathways. patsnap.comselleckchem.com The inherent chemical properties of endogenous cAMP, such as its hydrophilic nature and rapid degradation by phosphodiesterases (PDEs), limit its direct use in many experimental settings. creative-proteomics.com To circumvent these issues, dibutyryl adenosine cyclophosphate calcium was developed. The addition of two butyryl groups enhances its lipophilicity, allowing it to readily cross the cell membrane via passive diffusion. creative-proteomics.comchegg.com

Once inside the cell, the butyryl groups are cleaved by intracellular esterases, releasing a modified and more stable form of cAMP. invivochem.com This leads to a sustained elevation of intracellular cAMP levels, effectively mimicking the physiological response to extracellular signals that would naturally trigger cAMP production. patsnap.com The primary mechanism of action involves the activation of cAMP-dependent protein kinase A (PKA). selleckchem.cominvivochem.com Under normal conditions, PKA exists as an inactive tetramer. The binding of cAMP (or its analog) causes the dissociation of the regulatory subunits from the catalytic subunits, which are then free to phosphorylate a multitude of target proteins, thereby modulating their activity and influencing a wide range of cellular functions, including gene expression, cell differentiation, and metabolism. patsnap.comcreative-proteomics.com

Beyond PKA, this compound can also be used to investigate other cAMP-dependent pathways, such as those involving the Exchange proteins directly activated by cAMP (EPACs), which are implicated in processes like cell adhesion and migration. patsnap.com Its ability to reliably and persistently activate these pathways makes it an essential tool for dissecting the complex and multifaceted roles of cAMP signaling in various biological systems. patsnap.com

Historical Development and Significance of Dibutyryl Cyclic AMP in Biological Studies

The significance of dibutyryl adenosine cyclophosphate calcium is intrinsically linked to the discovery of cAMP itself. Following the identification of cAMP as a crucial second messenger, researchers sought ways to manipulate its levels within cells to study its function. However, the direct application of cAMP to cells proved largely ineffective due to its inability to cross the plasma membrane and its rapid enzymatic breakdown. wikipedia.org

This challenge led to the chemical synthesis of more stable and cell-permeable analogs. Dibutyryl cAMP emerged as one of the most widely used of these synthetic derivatives. creative-proteomics.com Its development was a crucial methodological advancement, providing researchers with a reliable means to artificially induce and sustain cAMP signaling in a controlled laboratory setting. patsnap.comwikipedia.org This opened the door to a vast array of studies across numerous fields.

The use of dibutyryl cAMP has been instrumental in elucidating the role of cAMP in diverse physiological and pathological processes. For instance, it has been widely employed in neurobiology to study neuronal differentiation, neurite outgrowth, and synaptic plasticity. biosynth.commedchemexpress.comstemcell.com In immunology and cell biology, it has been used to investigate inflammation, cell proliferation, and apoptosis. nih.gov The ability to mimic the effects of hormonal or neurotransmitter stimulation with a simple chemical compound has made dibutyryl cAMP a cornerstone of research into cAMP-mediated signaling for decades. creative-proteomics.com

Detailed Research Findings

The application of Dibutyryl Adenosine Cyclophosphate Calcium has yielded significant insights across various research areas. The following tables summarize key findings from selected studies.

Table 1: Effects on Neuronal Cells

| Research Area | Cell/Animal Model | Key Findings with Dibutyryl Adenosine Cyclophosphate Calcium | Reference(s) |

| Neuronal Differentiation | PC12 cells | Promoted the differentiation of dopaminergic neurons. | biosynth.com |

| Neurite Outgrowth | PC12 cells | Stimulated neurite outgrowth. | stemcell.com |

| Spatial Memory | Rats (in vivo) | Intrahippocampal infusion improved spatial memory retention. | medchemexpress.com |

| Axon Growth | Peripheral and Central Nervous Systems | Induced intrinsic axon growth. | stemcell.com |

| Gene Expression in Neurons | PC12 cells | Increased mRNA levels of Choline (B1196258) acetyltransferase (ChAT) and vesicular acetylcholine (B1216132) transporter (VAChT). | medchemexpress.com |

Table 2: Effects on Disease Models and Other Cellular Processes

| Research Area | Cell/Animal Model | Key Findings with Dibutyryl Adenosine Cyclophosphate Calcium | Reference(s) |

| Autoimmune Disease | Mice with Experimental Autoimmune Encephalomyelitis (EAE) | Suppressed the progression of EAE and reduced demyelination. | nih.gov |

| Apoptosis | Rat rod photoreceptor cells | Inhibited TNF-alpha-induced apoptosis. | selleck.cn |

| Gene Expression in Hepatocytes | Cultured Rat Hepatocytes | Inhibited the expression of inducible nitric oxide synthase. | selleck.cn |

| Lipid Metabolism | Growing and finishing pigs | Regulated lipid metabolism. | researchgate.net |

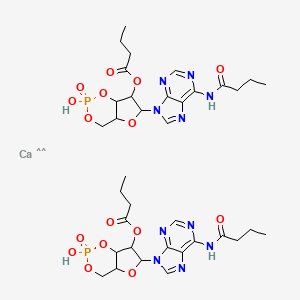

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/2C18H24N5O8P.Ca/c2*1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h2*8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24); | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYMTGFYEAYJQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.[Ca] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48CaN10O16P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

978.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action of Dibutyryl Adenosine Cyclophosphate Calcium

Activation of Cyclic AMP-Dependent Protein Kinases (PKA)

The principal mechanism of action of Dibutyryl adenosine (B11128) cyclophosphate calcium involves the direct activation of PKA, a crucial enzyme in numerous cellular processes. drugbank.compatsnap.com

PKA Subunit Dissociation and Catalytic Activation

In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. nih.govcellsignal.com The regulatory subunits bind to and inhibit the catalytic subunits, keeping the kinase inactive. nih.govnih.gov

The binding of cAMP, mimicked by the intracellular release of the active form of Dibutyryl adenosine cyclophosphate calcium, to the regulatory subunits induces a conformational change. patsnap.comcellsignal.com This change leads to the dissociation of the catalytic subunits from the regulatory subunits. nih.govnih.govnih.gov The released catalytic subunits are then catalytically active and free to phosphorylate their target substrate proteins on serine or threonine residues. cellsignal.comcapes.gov.br Research on PKA holoenzyme dynamics suggests that while cAMP binding initiates dissociation, the presence of a PKA substrate can further promote the complete separation of the subunits, particularly for the type Iα holoenzyme. nih.gov

| Step | Description | Key Molecules Involved |

|---|---|---|

| 1. Cellular Entry | Due to its lipophilic nature, Dibutyryl adenosine cyclophosphate calcium passively diffuses across the plasma membrane into the cell. | Dibutyryl adenosine cyclophosphate calcium |

| 2. Intracellular Conversion | Intracellular esterases hydrolyze the butyryl groups, releasing the active cAMP molecule. | Esterases, Dibutyryl adenosine cyclophosphate calcium |

| 3. Binding to Regulatory Subunits | The released cAMP binds to the two regulatory (R) subunits of the inactive PKA holoenzyme. | cAMP, PKA Regulatory Subunits (RIα, RIβ, RIIα, RIIβ) |

| 4. Conformational Change and Dissociation | cAMP binding induces a conformational change in the regulatory subunits, causing them to release the two catalytic (C) subunits. | PKA Holoenzyme |

| 5. Catalytic Activation | The freed catalytic subunits become enzymatically active. | PKA Catalytic Subunits |

Downstream Protein Phosphorylation Cascades

Once activated, the catalytic subunits of PKA phosphorylate a multitude of downstream proteins, initiating various cellular responses. nih.gov This phosphorylation cascade is a fundamental mechanism for regulating cellular function.

One of the most well-documented downstream targets of PKA is the transcription factor CREB (see section 2.2). nih.gov However, PKA phosphorylates a wide array of other proteins involved in diverse cellular processes. For instance, in adenohypophysial (pituitary) cells, stimulation with dibutyryl cAMP leads to the increased phosphorylation of three specific proteins with a molecular weight of about 20,000 daltons, suggesting a role in hormone secretion. nih.govnih.gov

In the context of neuronal regeneration, PKA activation by dibutyryl cAMP has been shown to be crucial for overcoming inhibitors of neurite outgrowth. nih.gov This effect is mediated by the PKA-dependent phosphorylation of downstream targets that lead to the expression of genes like Arginase I (ArgI), Interleukin-6 (IL-6), and Secretory Leukocyte Protease Inhibitor (SLPI). nih.gov

Furthermore, PKA can phosphorylate other key signaling molecules, such as the Retinoic Acid Receptor α (RARα). Phosphorylation of RARα by PKA at serine 369 enhances its interaction with cyclin H, leading to further phosphorylation events and increased transcriptional activity of RA-target genes. embopress.org

Regulation of Cyclic AMP Response Element-Binding Protein (CREB)

A major consequence of PKA activation by Dibutyryl adenosine cyclophosphate calcium is the regulation of the transcription factor CREB, a key player in mediating cAMP-responsive gene expression. nih.govoup.com

CREB Phosphorylation and Transcriptional Coactivation

Activated PKA translocates to the nucleus where it phosphorylates CREB at a specific serine residue, Serine-133 (Ser-133). nih.govnih.gov This phosphorylation event is a critical step for CREB activation. nih.gov

Phosphorylated CREB (pCREB) then recruits transcriptional co-activators, most notably the CREB-binding protein (CBP) and its homolog p300. nih.govarvojournals.org The binding of CBP/p300 to pCREB is essential for initiating the transcription of CREB-target genes. arvojournals.org This interaction brings the transcriptional machinery, including RNA polymerase II, to the promoter region of these genes, thereby activating their expression. nih.gov Studies have shown that treatment of neuroblastoma cells with dibutyryl cAMP leads to a marked increase in CREB phosphorylation. nih.gov

However, it is noteworthy that in some cell types, such as NIH 3T3 fibroblasts, treatment with dibutyryl cAMP, while activating PKA, may not be sufficient to induce the phosphorylation of CREB at Ser-133 or stimulate the transcription of cAMP-inducible genes like c-fos. frontiersin.org This suggests that the translocation of the PKA catalytic subunit to the nucleus or other cell-specific factors may play a role in determining the downstream effects on CREB. frontiersin.org

CREB-Mediated Gene Expression Modulation

The activation of CREB through the PKA pathway leads to the modulation of a wide array of target genes containing a cAMP response element (CRE) in their promoter regions. oup.comnih.gov These genes are involved in a multitude of cellular functions, including proliferation, differentiation, and survival.

Some examples of genes whose expression is upregulated by the dibutyryl cAMP-PKA-CREB axis include:

Arginase I (ArgI): Involved in neuronal regeneration. nih.gov

Interleukin-6 (IL-6): A cytokine with various roles in inflammation and immunity, also implicated in neuronal regeneration. nih.gov

Secretory Leukocyte Protease Inhibitor (SLPI): Another factor associated with overcoming neurite growth inhibition. nih.gov

Stanniocalcin (STC): In neuroblastoma cells, its expression is regulated by the cAMP/PKA/CREB cascade. nih.gov

| Gene | Function | Cellular Context | Reference |

|---|---|---|---|

| Arginase I (ArgI) | Promotes axonal growth and regeneration. | Dorsal Root Ganglion Neurons | nih.gov |

| Interleukin-6 (IL-6) | Cytokine involved in inflammation and neuronal regeneration. | Dorsal Root Ganglion Neurons | nih.gov |

| Secretory Leukocyte Protease Inhibitor (SLPI) | Inhibits proteases and contributes to overcoming neurite growth inhibition. | Dorsal Root Ganglion Neurons | nih.gov |

| Stanniocalcin (STC) | Regulates calcium and phosphate (B84403) homeostasis; involved in cell differentiation. | Neuroblastoma Cells | nih.gov |

| c-fos | Proto-oncogene involved in cell proliferation and differentiation. | Various cell types (though regulation by dbcAMP can be cell-specific) | frontiersin.org |

Interactions with Other Cyclic AMP Effectors

Besides its primary role as a PKA activator, Dibutyryl adenosine cyclophosphate calcium also interacts with other components of the cAMP signaling network.

One such interaction is with Exchange protein directly activated by cAMP (EPAC) . wikipedia.orgnih.gov EPAC proteins (EPAC1 and EPAC2) are guanine (B1146940) nucleotide exchange factors that are also activated by cAMP. nih.gov Studies have shown that dibutyryl cAMP can activate both PKA and EPAC. wikipedia.orgnih.gov For instance, in rat lacrimal gland acini, dibutyryl cAMP was found to activate both PKA, which inhibited the MAPK pathway, and EPAC, which stimulated it, demonstrating a dual and sometimes opposing regulatory role. wikipedia.org In endothelial cells, both PKA and EPAC activation by dibutyryl cAMP contribute to an increase in endothelial nitric oxide synthase (eNOS) activity and subsequent vasorelaxation. nih.gov

Exchange Proteins Directly Activated by Cyclic AMP (EPACs)

Beyond the well-studied protein kinase A (PKA), cAMP exerts its effects through other effector proteins, including Exchange Proteins Directly Activated by Cyclic AMP (EPACs). nih.gov Dibutyryl adenosine cyclophosphate calcium, by elevating intracellular cAMP levels, also activates this PKA-independent signaling arm. nih.govnih.gov EPACs function as guanine nucleotide exchange factors for the small GTPases Rap1 and Rap2, which are involved in a multitude of cellular processes including cell adhesion, cytoskeletal dynamics, and vesicle trafficking. nih.gov

The activation of EPAC by dbcAMP is a key mechanism through which the compound influences various cellular functions. nih.gov Studies have utilized dbcAMP in conjunction with EPAC-specific analogs to differentiate the roles of PKA and EPAC. For instance, in rat lacrimal gland acini, dbcAMP (which activates both PKA and EPAC) was found to inhibit basal and agonist-stimulated MAPK activity, an effect that was reversed by a PKA inhibitor. nih.gov In contrast, an EPAC-specific activator (8-pCPT-2Me-cAMP) stimulated MAPK activity, demonstrating that cAMP can have opposing effects on the same pathway by engaging different effectors. nih.gov This highlights that the ultimate biological response to dbcAMP is a composite of the simultaneous activation of both PKA and EPAC pathways. researchgate.net

| cAMP Analog | Primary Target(s) | Observed Effect on MAPK Pathway in Lacrimal Gland Acini nih.gov |

|---|---|---|

| Dibutyryl-cAMP (dbcAMP) | PKA and EPAC | Inhibited basal and agonist-stimulated MAPK activity |

| 8-pCPT-2Me-cAMP | EPAC (Specific Activator) | Induced a 1.4-fold increase in MAPK activity over basal |

| 6-MB-cAMP | PKA (Specific Activator) | Significantly higher proliferation than dbcAMP in Schwann cells nih.gov |

Cyclic Nucleotide-Gated Ion Channels (CNGCs)

Cyclic nucleotide-gated ion channels (CNGCs) are non-selective cation channels that are directly gated by the binding of cyclic nucleotides, including cAMP. wikipedia.org They are crucial for signal transduction in various cell types, particularly in sensory neurons like those involved in vision and olfaction. wikipedia.orgkoreamed.org The influx of cations, including calcium, through these channels plays a critical role in processes such as synaptic transmission and neuronal growth. creative-proteomics.com

Dibutyryl adenosine cyclophosphate calcium has been shown to directly activate these channels. Electrophysiological studies using patch-clamp techniques have provided direct evidence for this interaction. In experiments where plant CNGCs (AtCNGC1 and AtCNGC2) were expressed in Xenopus oocytes or HEK 293 cells, the application of dibutyryl-cAMP to the perfusion bath led to a measurable increase in inward K+ currents. nih.govnih.gov These currents were not observed in the absence of the compound, confirming its role as an activator. nih.govnih.gov The activation of these channels by dbcAMP leads to membrane depolarization and subsequent changes in intracellular ion concentrations, most notably calcium. creative-proteomics.com

| Channel | Expression System | Dibutyryl-cAMP Concentration | Observed Effect nih.govnih.gov |

|---|---|---|---|

| AtCNGC1 | Xenopus oocytes | 100 µM | Stimulated K+ and Na+ conductance |

| AtCNGC2 | Yeast Mutant | 10 µM | Enhanced growth of K+ uptake-deficient mutant |

| AtCNGC2 | Xenopus oocytes | 10 µM | Stimulated K+ conductance |

Phosphodiesterase Inhibition by Dibutyryl Cyclic AMP

A key feature of dibutyryl adenosine cyclophosphate is its role as a phosphodiesterase (PDE) inhibitor. sigmaaldrich.comcellsignal.comthomassci.com PDEs are enzymes responsible for the degradation of cyclic nucleotides, thereby terminating their signaling. nih.gov By resisting hydrolysis and acting as a blocker of these enzymes, dbcAMP ensures a sustained elevation of intracellular cAMP levels, which is a significant advantage over native cAMP in experimental settings. nih.govthomassci.com

Modulation of Intracellular Cyclic AMP Levels via PDE Inhibition

The administration of dibutyryl adenosine cyclophosphate leads to a direct increase in intracellular cAMP concentrations, not only by being converted to cAMP but also by inhibiting the enzymes that break it down. nih.gov This dual action makes it a potent tool for studying cAMP-mediated processes. nih.gov However, the cellular response to sustained high levels of cAMP can be complex. Research has shown that prolonged exposure to dbcAMP can trigger a compensatory mechanism. For example, long-term pre-treatment of human umbilical vein endothelial cells (HUVEC) with dbcAMP was found to induce a significant increase in PDE4 activity. nih.gov Similarly, in vivo studies in rats demonstrated that hourly injections of dbcAMP led to a dose-dependent increase in PDE activity in heart tissue, which remained elevated for several hours. nih.gov This suggests that cells adapt to prolonged cAMP signals by upregulating the machinery for its degradation. nih.gov

| Cell/Tissue Type | Treatment Protocol | Effect on PDE Activity | Reference |

|---|---|---|---|

| Rat Heart | 5 hourly injections of 5.0 mg dbcAMP | Significant increase in PDE activity, remaining elevated for at least 4 hours | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 8-hour pre-treatment with dbcAMP | Significant increase in PDE4 activity | nih.gov |

| Rat Liver and Fast-twitch Red Muscle | 5 hourly injections of dbcAMP | Increased PDE activity | |

| Rat Fast-twitch White Muscle | 5 hourly injections of dbcAMP | Reduction in PDE activity |

Specificity and Implications for Cyclic Nucleotide Homeostasis

While often used as a general PDE inhibitor, studies indicate that dibutyryl adenosine cyclophosphate can have specific effects on different PDE families, which has significant implications for the regulation of cyclic nucleotide homeostasis. The PDE superfamily consists of at least 11 families, with some being specific for cAMP (e.g., PDE4, PDE7, PDE8), some specific for cGMP (e.g., PDE5, PDE6, PDE9), and others hydrolyzing both (e.g., PDE1, PDE2, PDE3, PDE10, PDE11).

Research has shown that treatment with dbcAMP can lead to the upregulation of specific PDE isozymes. In human monocytic cells, dbcAMP treatment was found to up-regulate the expression of PDE4A, PDE4B, and PDE4D. sigmaaldrich.com Another study in HUVEC cells demonstrated that long-term exposure to dbcAMP specifically enhanced the expression of 74 kDa-PDE4A and 73 kDa-PDE4B. nih.gov This induction of specific cAMP-degrading enzymes (PDE4s) represents a crucial feedback mechanism. By increasing the expression of the very enzymes that break down cAMP, the cell attempts to restore homeostasis and prevent overstimulation of cAMP signaling pathways. This selective upregulation implies that while dbcAMP initially causes a broad increase in cAMP, the cell's long-term adaptive response is more targeted, impacting the spatial and temporal control of cAMP signaling microdomains. nih.gov

| Cell Type | Treatment | Specific PDE Isozymes Upregulated | Reference |

|---|---|---|---|

| Human Monocytic Cells (Mono Mac 6) | Dibutyryl-cAMP | PDE4A, PDE4B, PDE4D | sigmaaldrich.com |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Long-term (8h) Dibutyryl-cAMP | 74 kDa-PDE4A, 73 kDa-PDE4B | nih.gov |

Research Applications in Cellular Differentiation and Development

Neuronal and Glial Cell Differentiation Studies

The compound is a well-established inducer of differentiation in various neuronal and glial cell lineages. It is frequently used in culture systems to promote the development of mature phenotypes from precursor cells, facilitating the study of neurodevelopmental processes.

Dibutyryl cyclic AMP (dbcAMP) is recognized as an inducer of morphological differentiation in the human catecholaminergic neuroblastoma cell line, SH-SY5Y, leading to neurite extension and an increased expression of neuronal markers. researchgate.net In concert with retinoic acid, dbcAMP induces neuronal differentiation with high expression of tyrosine-hydroxylase, although this leads to a noradrenergic, not a dopaminergic, phenotype. researchgate.net In PC12 cells, a model system for neuronal differentiation, agents that elevate intracellular cAMP can induce neurite outgrowth. nih.gov This process is linked to the activation of adenylate cyclase and the MAPK signaling pathway. nih.gov Studies have used high-content screening systems to quantify the effects of various chemicals on neurite outgrowth in PC12 subclones, establishing protocols to assess neurodevelopmental endpoints. nih.gov

| Cell Line | Observed Effect | Associated Findings | Source |

|---|---|---|---|

| SH-SY5Y | Induces neurite extension and expression of neuronal markers. | Co-treatment with retinoic acid leads to a noradrenergic phenotype with high tyrosine-hydroxylase expression. | researchgate.net |

| PC12 | Induces neurite outgrowth. | Mediated through activation of adenylyl cyclase and the p44/42 MAPK pathway. | nih.gov |

Dibutyryl cyclic-AMP has demonstrated significant potential in directing the fate of neural stem/progenitor cells (NSPCs) toward a neuronal lineage. nih.govresearchgate.net In vitro studies have shown that dbcAMP can induce up to 85% of NSPCs to differentiate into neurons. nih.govresearchgate.net When NSPCs are pre-treated with dbcAMP before transplantation into injured rat spinal cords, it results in a marked increase in their differentiation into neurons (37%) compared to untreated cells (15%). nih.govresearchgate.net This neuronal differentiation is accompanied by a corresponding decrease in the number of NSPCs developing into oligodendrocytes and astrocytes. nih.govresearchgate.net The mechanism involves cAMP-dependent signaling, which facilitates neuronal functional maturation, including the expression of voltage-gated sodium (Na+) and potassium (K+) channels. frontiersin.org This process is critically dependent on the influx of calcium (Ca2+) through L-type voltage-gated channels. frontiersin.org

The compound is known to induce morphological changes in astrocytes, causing them to transform from a flat, polygonal shape to a more differentiated, process-bearing, stellate form. nih.govnih.gov This transformation is a hallmark of astrocyte differentiation. Studies on primary cultures of human gliomas have shown that treatment with dibutyryl cAMP reduces cell motility and correlates directly with this change to a stellate morphology. nih.gov The treatment also results in a smoother cell surface and the formation of microfilament bundles within the cells. nih.gov This cAMP-induced morphological differentiation is linked to calcium entry, as blocking astrocyte calcium channels with agents like cadmium or cobalt prevents the transformation. nih.gov Furthermore, dbcAMP has been observed to induce astrogliosis, the reactive proliferation of astrocytes, both in culture and in brain injury models. frontiersin.orgfrontiersin.orgnih.gov

In the generation of midbrain dopaminergic neurons (mDAs) from pluripotent stem cells, dibutyryl cyclic adenosine (B11128) monophosphate (dbcAMP) is a common additive used during the maturation phase to promote differentiation. nih.govnih.govfrontiersin.org It has been shown to increase the number of tyrosine hydroxylase (TH)-positive cells, a key enzyme in dopamine (B1211576) synthesis, in fetal midbrain cultures. nih.govfrontiersin.org However, its role is complex, as recent studies suggest it acts as a phenotype-modifying agent rather than purely a neuroprotective one. nih.govnih.gov The removal of dbcAMP from maturation media significantly affects the expression of multiple mDA phenotype markers, including FOXA2, EN1, and SOX6, and reduces the expression of both tyrosine hydroxylase and WNT5A. nih.govnih.gov

| Marker | Effect of dbcAMP Removal | Source |

|---|---|---|

| Tyrosine Hydroxylase (TH) | Reduced Expression | nih.govnih.gov |

| WNT5A | Reduced Expression | nih.govnih.gov |

| FOXA2, EN1, EN2, SOX6 | Significantly Impacted Expression | nih.govnih.gov |

| MSX2, NEUROD1 | Increased Expression | nih.govnih.gov |

| GFAP | Increased Expression (Indicating Reactive Gliosis) | frontiersin.org |

Dibutyryl cyclic AMP has been shown to play a significant role in promoting neuronal survival and enhancing neurogenesis, particularly in the context of injury. frontiersin.org Studies using models of brain injury have demonstrated that dbcAMP treatment significantly decreases the number of degenerating neurons. frontiersin.orgnih.govnih.govresearcher.life This neuroprotective effect is linked to its ability to stimulate the production of Brain-Derived Neurotrophic Factor (BDNF). frontiersin.orgnih.govnih.govresearcher.life In animal models of spinal cord injury, pre-treatment of transplanted neural stem/progenitor cells (NSPCs) with dbcAMP led to a remarkable survival rate of approximately 80%, a significant improvement over the typical less than 1% survival rate for transplanted stem cells. nih.govresearchgate.net Furthermore, dbcAMP enhances neurogenesis in the hippocampus following injury, contributing to functional recovery. frontiersin.org

Adipocyte Differentiation Research

Oocyte Maturation and Meiotic Regulation

The maturation of oocytes is a critical prerequisite for successful fertilization and embryonic development. This process involves both nuclear and cytoplasmic changes, which are tightly regulated by intracellular signaling molecules, including cAMP.

Oocytes are naturally held in meiotic arrest within the ovarian follicle, a state maintained by high levels of intracellular cAMP. banglajol.info When oocytes are removed from the follicular environment, cAMP levels drop, and meiosis spontaneously resumes. banglajol.info Dibutyryl-cAMP is frequently used in in-vitro maturation (IVM) protocols to mimic the follicular environment and temporarily maintain this meiotic arrest. banglajol.info By preventing premature meiotic resumption, dbcAMP allows for the synchronization of nuclear and cytoplasmic maturation, which is thought to improve the oocyte's developmental potential. banglajol.info The use of dbcAMP can delay germinal vesicle breakdown (GVB), the first visible sign of meiotic resumption. nih.gov This effect is crucial for studies aiming to understand and improve the conditions for oocyte growth and maturation outside of the body. banglajol.info

Table 2: Effect of Dibutyryl-cAMP on Meiotic Competence in Bovine Oocytes

| Oocyte Diameter | Meiotic Stage Reached (Without dbcAMP) | Effect of dbcAMP Incubation | Reference |

| ≤ 90 microns | Did not resume meiosis | No change | nih.gov |

| > 91 microns | Germinal Vesicle Breakdown (GVBD) | Not specified for this size range | nih.gov |

| 101-120 microns | Polar body formation | Increased percentage of oocytes with first polar body | nih.gov |

| ≥ 121 microns | ~80% extrude polar body | Not specified | nih.gov |

Other Cellular Differentiation Models

The influence of Dibutyryl adenosine cyclophosphate calcium extends to various other cell types, including those involved in cancer.

In the context of cancer research, agents that can induce differentiation or inhibit proliferation are of significant interest. Studies on the BeWo cell line, a model for malignant trophoblast cells, have shown that dibutyryl-cAMP can inhibit cell proliferation in vitro. nih.gov This inhibitory effect on growth is a key finding, suggesting that the cAMP signaling pathway plays a role in regulating the behavior of these malignant cells. nih.gov The research highlights the potential for different modes of action between dbcAMP and cAMP itself, pointing to complex regulatory mechanisms within these cells. nih.gov

Investigations into Gene Expression Regulation by Dibutyryl Adenosine Cyclophosphate Calcium

Modulation of Transcription Factor Activity

The compound's primary mechanism involves the activation of downstream effectors of cAMP and calcium signaling, which in turn modulate the activity of key transcription factors that govern cellular differentiation, metabolism, and function.

The cAMP response element-binding protein (CREB) is a pivotal transcription factor that integrates signals from both cAMP and calcium pathways. Dibutyryl adenosine (B11128) cyclophosphate calcium effectively activates CREB-dependent gene transcription. This activation is a multi-step process. In response to stimuli that elevate intracellular calcium, such as neuronal membrane depolarization, calcium-calmodulin-dependent protein kinases (CaM kinases) are activated. nih.gov These kinases then phosphorylate CREB at a specific residue, Serine-133. nih.govresearchgate.net This phosphorylation event is critical, as it allows CREB to recruit the transcriptional coactivator, CREB-binding protein (CBP), to the promoter region of target genes. researchgate.net The assembled complex then initiates transcription. researchgate.net Since Dibutyryl adenosine cyclophosphate calcium provides both a stable cAMP analog and calcium, it can robustly trigger this phosphorylation and subsequent transcriptional activation, making it a key regulator of genes containing cAMP response elements (CREs) in their promoters. nih.govnih.gov

The differentiation of preadipocytes into mature fat cells, a process known as adipogenesis, is controlled by a cascade of transcription factors, most notably the CCAAT/enhancer-binding proteins (C/EBPs) and peroxisome proliferator-activated receptor-gamma (PPAR-γ). The cAMP signaling pathway, which is stimulated by Dibutyryl adenosine cyclophosphate calcium, plays a crucial role in initiating this cascade. nih.gov

Elevation of cAMP activates CREB, which in turn induces the expression of C/EBPβ. nih.gov C/EBPβ then triggers the expression of the master adipogenic regulators, C/EBP-α and PPAR-γ2. nih.govnih.gov These two factors work in a synergistic, positive feedback loop; they mutually induce each other's expression to maintain the differentiated state of the adipocyte. nih.govnih.govresearchgate.net C/EBP-α can induce adipogenesis by activating PPAR-γ, establishing PPAR-γ as a central effector in the pathway. researchgate.net The activation of this entire transcriptional program is highly dependent on cAMP signaling, highlighting the influence of agents like Dibutyryl adenosine cyclophosphate calcium on adipocyte development. nih.govnih.gov However, the inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) can suppress PPAR-γ2 gene transcription by inhibiting the expression and DNA binding of C/EBPδ, another member of the C/EBP family, during the early stages of adipogenesis. oup.com

Regulation of Specific Gene Expression Profiles

The modulation of transcription factors by Dibutyryl adenosine cyclophosphate calcium translates into altered expression profiles for a wide array of genes involved in distinct biological functions, from metabolism to inflammation and neuronal activity.

The cAMP pathway, activated by Dibutyryl adenosine cyclophosphate calcium, is integral to fat metabolism. G-protein coupled receptors (GPCRs), such as the β-adrenergic receptors (β-ARs), are primary targets. researchgate.netmdpi.com Stimulation of β-ARs activates adenylyl cyclase, leading to cAMP production. mdpi.comnih.gov This signaling cascade influences the expression of key metabolic genes. Adipocyte fatty acid-binding protein (A-FABP, or FABP4), a crucial carrier for fatty acids, is a downstream target in the adipogenesis pathway regulated by PPAR-γ and C/EBPα. While direct regulation by the compound isn't explicitly detailed, its role in promoting the upstream transcription factors suggests an indirect regulatory effect. Research indicates that fatty acid-binding proteins are vital in regulating glial reactivity and are highly expressed in maturing Müller glia. nih.gov

| Gene | Effect of Dibutyryl Adenosine Cyclophosphate Calcium | Research Finding |

| GPCR (β-AR) | Activation of signaling cascade | Stimulation of β-adrenergic receptors activates Gs protein, which in turn activates adenylyl cyclase to produce cAMP. mdpi.comnih.gov |

| A-FABP | Indirectly upregulated | As a key adipocyte gene activated by PPARγ and C/EBPα, its expression is influenced by the cAMP-driven adipogenic cascade. nih.gov |

| Gene | Effect of Dibutyryl Adenosine Cyclophosphate Calcium | Research Finding |

| PAI-1 | Increased expression | In 3T3-L1 adipocytes, treatment with dibutyryl-cAMP slightly but significantly increased PAI-1 gene expression. mdpi.com |

| TF | Decreased expression | Treatment of adipocytes with dibutyryl-cAMP resulted in the inhibition of TF gene expression. |

| TNF-α | Decreased expression/levels | Use of the compound in patients was associated with lower levels of TNF-α. nih.gov cAMP signaling suppresses TNF-α expression in macrophages. researchgate.net |

| IL-6 | Decreased levels | Clinical use of the compound was associated with lower levels of IL-6. nih.gov |

| iNOS | Suppressed expression (indirectly) | cAMP signaling promotes the M2 macrophage phenotype and suppresses M1 markers like iNOS. ufmg.br |

| KC | Indirectly regulated | The promoter for KC contains a binding site for C/EBP-β, a transcription factor induced by cAMP-CREB signaling. mdpi.com |

In the nervous system, cAMP signaling is critical for neuronal differentiation and function. Treatment of PC12 cells with dibutyryl-cAMP upregulates the expression of the immediate early gene nur77, an orphan nuclear receptor essential for neurite outgrowth. nih.gov This upregulation is mediated by histone acetylation, a process that makes the gene more accessible for transcription. nih.gov The compound also enhances the cholinergic phenotype of neurons. In murine septal cells, dibutyryl-cAMP induces the expression of both choline (B1196258) acetyltransferase (ChAT), the enzyme that synthesizes acetylcholine (B1216132), and the vesicular acetylcholine transporter (VAChT), which packages the neurotransmitter into vesicles. nih.gov Interestingly, the induction of VAChT mRNA (a 4-fold increase) is more pronounced than that of ChAT mRNA (a 2-fold increase). nih.gov This entire process is often orchestrated by Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin whose own expression is regulated by calcium- and CREB-dependent mechanisms. nih.gov BDNF deficiency has been shown to disturb the expression of specific acetylcholine receptor genes, underscoring the importance of this signaling axis. nih.gov

| Gene | Effect of Dibutyryl Adenosine Cyclophosphate Calcium | Research Finding |

| nur77 | Upregulated expression | Induces expression in PC12 cells via histone H3 acetylation, promoting neurite outgrowth. nih.gov |

| Choline acetyltransferase (ChAT) | Upregulated expression | Induces ChAT mRNA by approximately 2-fold in a murine septal cell line. nih.gov |

| Vesicular acetylcholine transporter (VAChT) mRNA | Upregulated expression | Induces VAChT mRNA by approximately 4-fold in a murine septal cell line. nih.gov |

| BDNF | Indirectly regulated | Expression is controlled by calcium-dependent CREB activation, a pathway stimulated by the compound. nih.gov |

Genes Involved in Cell Cycle Regulation (e.g., p27, cyclin D1)

Dibutyryl adenosine cyclophosphate, a cell-permeable analog of cyclic AMP (cAMP), has been shown to influence the expression of key cell cycle regulatory proteins, including p27 and cyclin D1. Research indicates that signaling through the cAMP pathway can lead to a concurrent increase in the protein levels of both p27 and cyclin D1. nih.gov

In a study on tuberous sclerosis renal cell carcinoma cells that lack the Tsc-2 gene product (tuberin), treatment with dibutyryl-cAMP resulted in an elevation of both p27 and cyclin D1 protein levels. nih.gov This effect is believed to be mediated through the cAMP/Rap1B/B-Raf pathway, which modulates the expression of p27 and the cytoplasmic mislocalization of the p27-cyclin D1 complex. nih.govresearchgate.net The loss of tuberin (B1235387) is associated with a cytoplasmic mislocalization of p27, and the engagement of the cAMP pathway appears to independently contribute to the cytosolic stabilization of the p27-cyclin D1 complex. nih.gov

Furthermore, the regulation of cyclin D1 expression by cAMP is intricate and can be influenced by other signaling molecules and the cellular context. For instance, the cAMP-responsive element-binding protein (CREB), a primary target of cAMP signaling, has been shown to activate transcription from the cyclin D1 gene promoter. nih.gov In the context of early adipogenesis, treatment with a cAMP analog stimulated the binding of CREB to the cyclin D1 promoter. nih.gov

The table below summarizes the observed effects of dibutyryl-cAMP on the expression of p27 and cyclin D1 in a specific cellular model.

| Cellular Model | Treatment | Observed Effect on p27 | Observed Effect on Cyclin D1 | Associated Pathway |

| Tuberin-null Renal Cell Carcinoma Cells | Dibutyryl-cAMP | Increased protein levels | Increased protein levels | cAMP/Rap1B/B-Raf |

Hepatic Gene Expression Modulation (e.g., ADD1/SREBP-1c, PEPCK)

In the context of hepatic gene expression, dibutyryl-cAMP has demonstrated a significant and differential regulatory role on genes involved in lipogenesis and gluconeogenesis. Specifically, it has been shown to influence the expression of Adipocyte Determination and Differentiation-Dependent Factor 1 (ADD1), also known as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), and Phosphoenolpyruvate Carboxykinase (PEPCK).

Research has shown that dibutyryl-cAMP can profoundly inhibit the gene expression of ADD1/SREBP-1c. nih.gov ADD1/SREBP-1c is a key transcription factor that promotes the expression of genes involved in fatty acid synthesis. nih.govstemcell.com Conversely, the same study observed that dibutyryl-cAMP markedly stimulates the gene expression of PEPCK, a rate-controlling enzyme in gluconeogenesis. nih.gov This opposing regulation highlights the role of cAMP signaling in mediating the effects of hormones like glucagon, which inhibits insulin's effect on ADD1/SREBP-1c expression through the production of cAMP. nih.gov

The findings on the impact of dibutyryl-cAMP on hepatic gene expression are summarized in the table below.

| Gene | Effect of Dibutyryl-cAMP | Primary Function of Gene Product |

| ADD1/SREBP-1c | Inhibition of expression | Transcription factor for lipogenic enzymes |

| PEPCK | Stimulation of expression | Enzyme in gluconeogenesis |

Expression of Dystrophin Isoforms and Utrophin

Investigations into the effects of dibutyryl adenosine cyclophosphate on the expression of dystrophin and its autosomal paralogue, utrophin, have revealed a regulatory role in specific cell types. Dystrophin is a crucial protein for maintaining the structural integrity of muscle cells, and its absence leads to Duchenne muscular dystrophy. tocris.com Utrophin is considered a potential therapeutic substitute for dystrophin due to their similar protein structures. nih.gov

A key study by Imamura et al. (1998) demonstrated the differential expression of dystrophin isoforms and utrophin during the morphological differentiation of rat brain astrocytes induced by dibutyryl-cAMP. tocris.com This indicates that cAMP signaling pathways can modulate the expression of these critical cytoskeletal proteins.

While the direct molecular mechanisms of how dibutyryl-cAMP regulates dystrophin and utrophin expression are complex, the interplay between these two proteins is an area of active research. It has been noted that in some contexts, higher levels of utrophin can lead to a reduction in wild-type dystrophin levels, suggesting a competitive balance for binding sites at the cell membrane. nih.govnih.gov

The table below outlines the observed regulatory effect of dibutyryl-cAMP on dystrophin and utrophin expression based on available research.

| Compound | Cellular Context | Effect on Dystrophin Isoforms | Effect on Utrophin |

| Dibutyryl-cAMP | Rat Brain Astrocytes (during differentiation) | Differential expression | Differential expression |

Preclinical Research and Animal Model Studies

Neurological and Central Nervous System Applications

The elevation of intracellular cAMP is a key signaling pathway known to influence neuronal survival, differentiation, and axonal growth. frontiersin.org Dibutyryl adenosine (B11128) cyclophosphate, often referred to as dbcAMP, serves as a valuable tool to probe these mechanisms in models of neurological disorders.

Suppression of Experimental Autoimmune Encephalomyelitis (EAE) Development

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis, a chronic inflammatory and demyelinating disease of the central nervous system. nih.govmdpi.com Research has shown that dbcAMP can suppress the progression of EAE in mice. nih.gov This therapeutic effect appears to be mediated, at least in part, by reducing the extent of demyelinated plaques in the spinal cord. nih.govresearchgate.net Furthermore, studies suggest that dbcAMP may exert its positive effects by promoting the recruitment of endogenous neural stem cells to damaged areas, which could contribute to myelin repair. nih.govresearchgate.net The administration of agents that elevate cAMP, including dbcAMP, has been associated with reduced production of pro-inflammatory cytokines like IL-2 in T cells, which are key players in the autoimmune response seen in EAE. mdpi.complos.org

Promotion of Axonal Regeneration in Spinal Cord Injury Models

One of the most significant barriers to recovery after spinal cord injury (SCI) is the limited capacity of axons to regenerate within the adult central nervous system. biorxiv.org Elevating intracellular cAMP has emerged as a highly successful strategy to overcome inhibitors of axonal growth present in CNS myelin. frontiersin.orgnih.gov Dibutyryl adenosine cyclophosphate, as a direct-acting cAMP analog, has been instrumental in this area of research. nih.gov

Studies in various animal models, including rodents and lampreys, have demonstrated that dbcAMP promotes axonal regeneration across the lesion site following spinal cord transection. nih.govnih.gov This is achieved by activating intracellular pathways that switch neurons into a growth-primed state. biorxiv.org The effects of cAMP are dependent on the transcription factor CREB (cAMP response element-binding protein), which, when activated, upregulates the expression of regeneration-associated genes like arginase I and interleukin-6. nih.gov In a lamprey model, dbcAMP not only increased the number of regenerating axons but also promoted straighter growth paths and increased neuronal survival after injury. nih.gov Furthermore, combining dbcAMP with other strategies, such as Schwann cell transplantation or integrin overexpression, has been explored to enhance tissue preservation and functional recovery. biorxiv.orgnih.gov

Neuroprotective Effects in Brain Injury Models (e.g., stab wound, excitotoxic injury)

Dibutyryl adenosine cyclophosphate has demonstrated significant neuroprotective properties in various models of acute brain injury. In both stab wound and excitotoxic injury models in mice, treatment with dbcAMP led to a significant decrease in the number of degenerating neurons. nih.govnih.gov Excitotoxic injury, often induced by agents like kainic acid, mimics the neuronal damage caused by excessive stimulation of glutamate (B1630785) receptors, a common pathway in many neurological disorders. nih.govnih.gov

The neuroprotective mechanism of dbcAMP is closely linked to its ability to increase the production of Brain-Derived Neurotrophic Factor (BDNF). nih.govnih.gov BDNF is a crucial protein that supports the survival, growth, and differentiation of neurons. nih.gov Studies have shown that dbcAMP treatment stimulates the expression of BDNF in the injured brain tissue, and blocking the BDNF receptor negates the protective effect, confirming the critical role of this pathway. nih.govnih.gov This suggests that dbcAMP helps create a more supportive environment for neuronal survival following traumatic or chemical insults to the brain. nih.govnih.gov

Modulation of Astrogliosis and Microglial Responses in Brain Injury

Following a central nervous system injury, glial cells, including astrocytes and microglia, become reactive in a process known as gliosis. This response can be both beneficial and detrimental to neuronal survival and recovery. mdpi.commdpi.com Dibutyryl adenosine cyclophosphate has been shown to modulate the activity of these glial cells, often pushing them toward a more neuroprotective phenotype. nih.govnih.gov

In models of brain injury, dbcAMP treatment leads to an increase in the number of astrocytes and microglia around the lesion site. nih.govnih.gov Importantly, this is associated with an increase in the expression of Glial Fibrillary Acidic Protein (GFAP), a marker of astrocyte activation, and enhanced production of the neuroprotective factor BDNF by these glial cells. nih.govnih.gov This suggests that dbcAMP doesn't just increase the number of glial cells but also modifies their function to support neuronal survival. nih.govnih.gov In spinal cord injury models, dbcAMP has been observed to cause a transient increase in microglia/macrophages, which was associated with improved repair of the lesion site. nih.gov This modulation of the glial response is a key component of its neuroprotective and regenerative effects.

Analgesic Effects in Rodent Models

Preclinical studies have explored the potential analgesic (pain-relieving) effects of dibutyryl adenosine cyclophosphate. Chronic pain that results from injury to the nervous system is known as neuropathic pain. nih.gov The cAMP signaling pathway is implicated in pain processing. nih.gov

In one rodent model, the injection of dbcAMP into the cerebral ventricles produced a significant analgesic effect, measured by an increased pain threshold to a tail shock. nih.gov This effect was specifically observed in rats that had received a transplant of fetal adrenal medulla tissue, suggesting that dbcAMP modulates the functional activity of these transplanted cells to produce pain-relieving substances. nih.gov In cell cultures, dbcAMP induced chromaffin cells to express Vasoactive Intestinal Polypeptide (VIP), a peptide known to have analgesic properties. nih.gov Other research points to the involvement of cyclic nucleotide-gated (CNG) channels, which are directly activated by cAMP, in the processing of neuropathic pain, suggesting that dbcAMP's influence on these channels could be a mechanism for its analgesic effects. nih.gov

Metabolic and Energy Homeostasis Research

Beyond its neurological applications, dibutyryl adenosine cyclophosphate has been studied for its effects on metabolism and energy balance. As an analog of cAMP, which is a critical second messenger in many hormonal and metabolic pathways, dbcAMP can influence how the body processes and uses energy. nih.govumich.edu

In studies involving human subjects under anesthesia, intravenous administration of dbcAMP was found to increase blood levels of glucose and insulin (B600854). nih.gov This indicates a stimulation of glycogenolysis (the breakdown of glycogen (B147801) to glucose) and glycolysis (the breakdown of glucose for energy). nih.gov Simultaneously, the compound caused a reduction in the levels of glycerol (B35011) and non-esterified fatty acids in the blood, suggesting an inhibition of lipolysis (the breakdown of fats). nih.gov Similar effects on carbohydrate and lipid metabolism have been observed in animal studies. nih.gov These findings highlight the role of the cAMP pathway in regulating the balance between glucose and fat metabolism, a key aspect of energy homeostasis. nih.govmdpi.com

Interactive Data Tables

Table 1: Summary of Neurological Effects of dbcAMP in Animal Models

| Application Area | Animal Model | Key Findings | Reference Index |

|---|---|---|---|

| EAE Suppression | Mouse (EAE model) | Suppressed disease progression; decreased demyelination; increased recruitment of neural stem cells. | nih.govresearchgate.net |

| Axonal Regeneration | Rat, Lamprey (Spinal Cord Injury) | Promoted axonal growth across lesion; increased neuronal survival; improved tissue preservation. | biorxiv.orgnih.govnih.gov |

| Neuroprotection | Mouse (Stab wound, Kainic acid injury) | Decreased neuronal degeneration; increased production of Brain-Derived Neurotrophic Factor (BDNF). | nih.govnih.govnih.gov |

| Glial Modulation | Mouse, Lamprey (Brain/Spinal Injury) | Increased number of astrocytes and microglia; enhanced GFAP expression; promoted neuroprotective glial phenotypes. | nih.govnih.govnih.gov |

| Analgesia | Rat (Tail shock model) | Increased pain threshold, particularly in combination with adrenal medulla transplants. | nih.gov |

Table 2: Metabolic Effects of dbcAMP

| Metabolic Process | Observed Effect | Measured Biomarkers | Reference Index |

|---|---|---|---|

| Glycogenolysis/Glycolysis | Stimulation | Increased blood glucose, insulin, and pyruvate. | nih.gov |

| Lipolysis | Inhibition | Decreased blood glycerol and non-esterified fatty acids. | nih.gov |

| General Carbohydrate Metabolism | Stimulation | Increased blood glucose and lactate. | nih.gov |

| General Lipid Metabolism | Inhibition (Depression) | Decreased non-esterified fatty acids. | nih.gov |

Regulation of Fat Deposition in Livestock Models (e.g., finishing pigs)

Key findings from research in finishing pigs indicate that dietary supplementation with db-cAMP leads to a decrease in backfat thickness, backfat percentage, and the diameter of backfat cells. nih.govfao.org This effect on reducing fat synthesis and accumulation appears to be more pronounced in the earlier phases of the finishing period compared to the later stages. nih.govfao.org

The mechanisms underlying this reduction in fat deposition are multifaceted. One proposed mechanism is the enhancement of the growth hormone–insulin-like growth factor-1 (GH-IGF-1) axis and the pro-opiomelanocortin (POMC) system, both of which contribute to suppressing the accumulation of backfat. nih.govfao.org Furthermore, microarray analysis has revealed that db-cAMP may suppress the inflammatory system within adipose tissue that is related to insulin sensitivity, thereby reducing fat synthesis. nih.govfao.org

The regulation of fat deposition is also linked to the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) signaling pathway. tandfonline.combohrium.com Db-cAMP has been shown to regulate the expression of key genes and the activity of enzymes involved in fat metabolism. tandfonline.combohrium.com For instance, it can increase the activity of hormone-sensitive lipase (B570770) (HSL), an enzyme crucial for breaking down fats, while decreasing the expression of genes that promote adipocyte differentiation, such as peroxisome proliferator-activated receptor-gamma 2 (PPAR-γ2) and adipocyte fatty acid-binding protein (A-FABP) in backfat. nih.gov These molecular changes collectively contribute to a reduction of fat deposition in finishing pigs. tandfonline.com

| Parameter | Effect of Dibutyryl-cAMP Supplementation | Associated Molecular/Systemic Changes | Source |

|---|---|---|---|

| Backfat Thickness | Decreased | - | nih.govfao.orgbohrium.com |

| Backfat Percentage | Decreased | - | nih.govfao.org |

| Lean Percentage | Increased | - | bohrium.com |

| Adipocyte Cell Diameter | Decreased | Inhibition of preadipocyte differentiation | nih.govfao.org |

| Hormone Sensitive Lipase (HSL) Activity | Increased | Upregulation of HSL expression | nih.gov |

| Fatty Acid Synthase (FAS) Activity | Decreased | Downregulation of lipogenic genes | tandfonline.com |

| Gene Expression (e.g., PPAR-γ2, C/EBP-α) | Decreased | Activation of cAMP-PKA signaling pathway | nih.gov |

Enhancement of Lipid Fatty Acid Metabolism in Weaning Piglets

The weaning period is a critical and stressful phase for piglets, often associated with significant metabolic adjustments, including disruptions in lipid profiles. nih.gov While research directly investigating the effects of dibutyryl adenosine cyclophosphate calcium on lipid metabolism in weaning piglets is limited, studies on related compounds provide some insights.

Research involving a calcium salt analog of cAMP (bcAMP-Ca) has indicated effects on the liver of weaning piglets. tandfonline.com In this context, the cAMP analog was found to upregulate the mRNA expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and hormone-sensitive lipase (HSL). tandfonline.com The upregulation of these genes suggests a potential to promote lipolysis (the breakdown of fats) and inhibit the deposition of lipids within the liver. tandfonline.com This highlights a potential pathway by which cAMP analogs could influence fatty acid metabolism during the challenging post-weaning phase.

Organ Protection and Ischemic Injury Research

The ability of dibutyryl-cAMP to permeate cell membranes and maintain intracellular cAMP levels has made it a candidate for investigation in organ protection, particularly against ischemic injury. nih.gov

Preclinical studies using rat models have demonstrated the beneficial effects of dibutyryl-cAMP (DBcAMP) in protecting the liver against warm ischemic injury, such as that induced by cardiac arrest. nih.gov In these models, pretreatment with DBcAMP was found to protect the liver by increasing intracellular cAMP concentrations and stabilizing the membranes of both endothelial cells and hepatocytes. nih.gov This stabilization helps to mitigate cellular damage, with evidence showing that the compound first protects the endothelial cells before extending protection to the hepatocytes. nih.gov The protective effect is further evidenced by a reduced release of transaminases, which are key markers of liver cell damage. nih.gov

In a related model of acute hepatic failure in rats induced by toxins, treatment with DBcAMP resulted in a significant increase in the survival rate. nih.gov Histological examination of the liver in the treated groups showed only mild necrosis and inflammatory cell infiltration compared to the extensive necrosis observed in the untreated control group. nih.gov This was accompanied by lower serum levels of tumor necrosis factor (TNF), a pro-inflammatory cytokine. nih.gov

| Parameter | Control Group (Toxin-Induced Liver Failure) | DBcAMP-Treated Group | Source |

|---|---|---|---|

| Survival Rate | 7% | Up to 100% (with multiple doses) | nih.gov |

| Alanine Transaminase (ALT) Level (KU) | 3475 ± 488 | As low as 242 ± 69 | nih.gov |

| Serum Tumor Necrosis Factor (TNF) Level (IU/ml) | 1334 ± 328 | As low as 155 ± 42 | nih.gov |

| Liver Histology | Extensive necrosis | Mild necrosis and inflammatory cell infiltration | nih.gov |

Methodological Approaches and Experimental Considerations in Dibutyryl Adenosine Cyclophosphate Calcium Research

In Vitro Cellular Models and Culture Systems

In vitro research on dbcAMP-Ca extensively utilizes both immortalized cell lines and primary cell cultures. These models offer controlled environments to investigate specific cellular responses to the compound, including differentiation, proliferation, and metabolic regulation.

Utilization of Diverse Cell Lines (e.g., PC12, 3T3-L1, NB69, CxT3C15, HUVEC, RAW264.7, S49 cells)

A wide array of cell lines has been instrumental in dissecting the multifaceted effects of dbcAMP-Ca.

The PC12 cell line, derived from a rat adrenal gland pheochromocytoma, is a cornerstone for neurobiological research involving dbcAMP. It is frequently used in neurite outgrowth assays to assess the functionality of released dbcAMP from experimental delivery systems. nih.gov For example, when PC12 cells are treated with both nerve growth factor (NGF) and dbcAMP, a synergistic effect on neurite extension is observed. researchgate.net Furthermore, studies have shown that dbcAMP treatment increases the mRNA levels for both choline (B1196258) acetyltransferase (ChAT) and the vesicular acetylcholine (B1216132) transporter (VAChT) in PC12 cells, an effect that is diminished in cells with deficient protein kinase A (PKA). bohrium.com

In the field of metabolic research, the 3T3-L1 cell line, a mouse preadipocyte line, is invaluable. It serves as a primary model for studying adipogenesis, the process of cell differentiation into fat cells. nih.gov Research has shown that in differentiated 3T3-L1 adipocytes, depletion of the protein 14-3-3ζ impairs lipolysis in response to dbcAMP. Conversely, other studies indicate that increasing intracellular cAMP levels promotes adipogenesis, whereas treatments that lower cAMP levels inhibit it.

The human neuroblastoma cell line NB69 is used to study neuronal differentiation. Treatment with dbcAMP can induce these cells to differentiate towards either dopamine (B1211576) or acetylcholine-producing neurons. This differentiation is accompanied by a reduced division rate and an increase in catecholamine levels and tyrosine hydroxylase activity.

The hamster glial cell line CxT3C15 has been employed to study the effects of dbcAMP on cancer cell behavior. In monolayer cultures, the compound induces morphological differentiation, characterized by an increase in long cellular processes.

Human Umbilical Vein Endothelial Cells (HUVEC) are a key model for vascular biology. In these cells, dbcAMP is used to investigate endothelial barrier function and vascular permeability, often by activating PKA. It is also a component in some culture protocols to maintain endothelial cell characteristics.

The murine macrophage-like cell line RAW264.7 is a versatile tool for immunological studies. In these cells, dbcAMP stimulates the phosphorylation of Tyrosine Hydroxylase (TyrH) and CaMKII, indicating a role in regulating catecholamine production in macrophages. It has also been used in studies of l-glutamate release and to investigate the effects of various compounds on inflammatory responses. bohrium.com

The S49 mouse lymphoma cell line is a classic model for studying cAMP signaling pathways. It has been used to demonstrate that growth arrest caused by certain compounds is due to the inhibition of cAMP phosphodiesterase and a subsequent rise in intracellular cAMP. Studies in PKA-deficient (kin-) S49 cells have helped to dissect the PKA-dependence of drug-induced apoptosis.

Interactive Table: Research Applications of Diverse Cell Lines in dbcAMP Studies

| Cell Line | Origin | Research Focus with dbcAMP | Key Findings | Citations |

|---|---|---|---|---|

| PC12 | Rat Pheochromocytoma | Neuronal differentiation, neurite outgrowth | dbcAMP promotes neurite extension and regulates cholinergic gene expression via PKA. | nih.govresearchgate.netbohrium.com |

| 3T3-L1 | Mouse Preadipocyte | Adipogenesis, lipolysis | dbcAMP is a key signaling molecule in fat cell differentiation and function. | nih.gov |

| NB69 | Human Neuroblastoma | Neuronal differentiation | Induces differentiation towards dopaminergic or cholinergic phenotypes. | |

| CxT3C15 | Hamster Glial Tumor | Cancer cell morphology and growth | Promotes morphological differentiation in 2D and reduces proliferation in 3D cultures. | |

| HUVEC | Human Umbilical Vein | Vascular biology, permeability | Used to study endothelial barrier function and PKA activation. | |

| RAW264.7 | Mouse Macrophage | Immunology, inflammation | Regulates catecholamine production and inflammatory responses. | bohrium.com |

| S49 | Mouse Lymphoma | cAMP signaling, apoptosis | Model for studying cAMP phosphodiesterase inhibition and PKA-dependent pathways. |

Primary Cell Cultures (e.g., rat fetal midbrain neurons, porcine preadipocytes, oocytes, chromaffin cells)

Primary cells, isolated directly from tissues, provide models that more closely reflect the in vivo environment.

Rat fetal midbrain neurons are used to study the development of dopamine-producing neurons. In these cultures, dbcAMP treatment increases dopamine levels and the number of tyrosine hydroxylase-immunoreactive neurons, suggesting it promotes differentiation. It can also rescue neurons from the effects of compounds that inhibit dopaminergic differentiation.

Porcine preadipocytes , isolated from piglets, are a key model in agricultural and metabolic research. Studies have shown that dbcAMP can suppress the proliferation and differentiation of these cells in a time- and dose-dependent manner, which is linked to the reduction of fat deposition in finishing pigs.

Oocytes from various species, including mice and pigs, are cultured with dbcAMP to study the processes of meiotic maturation. In mouse oocytes, dbcAMP's inhibitory action on germinal vesicle breakdown is thought to be mediated by its effect on cytoplasmic calcium levels. In porcine oocytes, dbcAMP treatment can delay maturation, which may help improve oocyte quality and subsequent embryonic development.

Chromaffin cells , isolated from the adrenal medulla of cows and rats, are used as a model for neurosecretion. In these cultures, dbcAMP is used to inhibit the proliferation of non-chromaffin "accessory" cells, thereby purifying the chromaffin cell population. It also stimulates the release of peptides like adrenomedullin (B612762) while decreasing their synthesis, a process mediated by PKA. nih.gov

Application of Two-Dimensional and Three-Dimensional Culture Systems

The complexity of cellular environments is being increasingly modeled through the use of both two-dimensional (2D) and three-dimensional (3D) culture systems in dbcAMP research.

Conventional 2D monolayer cultures have been foundational. For instance, in 2D cultures of the CxT3C15 hamster glial cell line, dbcAMP induces morphological differentiation. Similarly, initial differentiation of human induced pluripotent stem cells (hiPSCs) towards neurons or oligodendrocytes is often performed in 2D Matrigel-coated plates before transferring to 3D systems.

3D culture systems , such as spheroids or organoids, offer a more physiologically relevant context by mimicking the cell-cell and cell-matrix interactions found in tissues. In 3D spheroid cultures of CxT3C15 cells, dbcAMP was found to reduce the relative volume increase by 30-40%, an effect not seen in 2D culture. This highlights how the culture dimension can reveal different aspects of a compound's activity. Furthermore, dbcAMP is a critical component in advanced 3D protocols for generating human midbrain organoids and neuromuscular junctions from stem cells, where it supports the maturation and survival of specific neuronal populations. These complex 3D models are being used to create automated high-throughput screening platforms to test drug effects in a more tissue-like environment.

In Vivo Animal Models

Animal models are indispensable for understanding the systemic effects of dbcAMP-Ca, bridging the gap between cellular responses and whole-organism physiology.

Rodent Models (e.g., rats, mice)

Rodent models have been pivotal in exploring the therapeutic potential of dbcAMP in neurological injury and disease. In rat models of spinal cord transection, dbcAMP is often delivered via biocompatible carriers like PLGA microspheres embedded within chitosan (B1678972) guidance channels. nih.gov These studies show that pre-treating neural stem/progenitor cells (NSPCs) with dbcAMP before transplantation significantly enhances their survival and differentiation into neurons in vivo. In mouse models of brain injury, intraperitoneal administration of dbcAMP has been shown to be neuroprotective, reducing neuronal degeneration in the hippocampus following excitotoxic lesions. researchgate.net This protective effect is associated with the activation of astrocytes and microglia and an increase in brain-derived neurotrophic factor (BDNF). Other mouse studies have investigated the role of cAMP signaling in adipocytes by examining the effects of dbcAMP on lipolysis. nih.gov

Livestock Models (e.g., piglets)

In livestock research, piglets serve as a crucial model for studying growth performance and metabolism. Oral administration of dbcAMP-Ca to early-weaning piglets has been shown to significantly improve the average daily gain. nih.gov This effect is likely mediated by the compound's influence on lipid metabolism. Studies show that dbcAMP-Ca alters blood cholesterol profiles and increases the expression of genes in the liver related to fatty acid metabolism, such as PPARα and HSL. nih.gov These findings suggest that dbcAMP-Ca enhances the utilization of fatty acids, providing more energy for the growing piglets. Similar research in finishing pigs also demonstrates that dietary dbcAMP supplementation can reduce fat deposition, highlighting its potential application in swine production.

Interactive Table: In Vivo Animal Models in dbcAMP Research

| Animal Model | Research Area | Key Findings | Citations |

|---|---|---|---|

| Rat | Spinal Cord Injury | Sustained delivery of dbcAMP enhances survival and neuronal differentiation of transplanted stem cells. | nih.gov |

| Mouse | Neuroprotection, Metabolism | Protects hippocampal neurons from excitotoxic injury; used to study lipolysis in adipocytes. | researchgate.netnih.gov |

| Piglet | Growth Performance, Metabolism | Oral dbcAMP improves average daily gain by enhancing lipid and fatty acid metabolism in the liver. | nih.gov |

Molecular and Cellular Biology Techniques

Research into Dibutyryl adenosine (B11128) cyclophosphate calcium leverages a suite of molecular and cellular biology techniques to dissect its effects at a subcellular level. As a cell-permeable analog of cyclic adenosine monophosphate (cAMP), its primary role is to activate cAMP-dependent pathways, and these methods allow for precise quantification of the downstream consequences. scbt.comcreative-proteomics.com

Analyzing changes in gene expression is fundamental to understanding the functional outcomes of dbcAMP-Ca treatment.

Real-Time Quantitative Reverse Transcription-PCR (qRT-PCR): This technique is a cornerstone for quantifying specific mRNA transcripts. For instance, in studies on adipocytes, qRT-PCR has been used to measure the levels of plasminogen activator inhibitor-1 (PAI-1) and tissue factor (TF) mRNAs following treatment with dibutyryl-cAMP. nih.gov This method revealed that while the compound inhibited TF gene expression, it slightly increased PAI-1 gene expression. nih.gov It is also used to confirm increases in mRNA for proteins like choline acetyltransferase and the vesicular acetylcholine transporter in response to treatment. rndsystems.comtocris.com

Northern Blot: This classic technique is employed to detect and measure specific RNA sequences. In endothelial cell research, Northern blot analysis has been utilized to measure the expression of phosphodiesterase (PDE) enzymes, revealing that long-term treatment with dibutyryl-cAMP can enhance the expression of PDE4A and PDE4B. nih.gov

Immunostaining: This method uses antibodies to visualize the location and abundance of specific proteins within cells and tissues. In a brain injury model, immunostaining for Glial Fibrillary Acidic Protein (GFAP) was used to demonstrate that dibutyryl-cAMP treatment significantly increased the number of astrocytes, indicating induced astrogliosis. nih.gov

ELISA (Enzyme-Linked Immunosorbent Assay): While often used for protein analysis, ELISA is also a powerful tool in gene expression studies when measuring secreted proteins as an endpoint. For example, in clinical studies, ELISA is used to quantify levels of inflammatory markers such as interleukin-6, high-sensitivity C-reactive protein, and tumor necrosis factor-alpha, whose production is regulated at the gene expression level. nih.gov

Quantifying changes in protein levels is a critical step to confirm that alterations in gene expression translate to functional changes in the cell.

Western Blot: This technique is widely used to detect and quantify specific proteins from cell or tissue lysates. Research has utilized Western blotting to show that treatment with dibutyryl-cAMP can down-regulate the expression of the p27 protein in SH-SY5Y neuroblastoma cells. scbt.com It has also been instrumental in demonstrating the enhanced expression of specific protein isoforms, such as the 74 kDa-PDE4A and 73 kDa-PDE4B, in human umbilical vein endothelial cells (HUVEC) after prolonged exposure to the compound. nih.gov

ELISA: This assay is highly sensitive for quantifying the concentration of a specific protein. In clinical research involving the co-administration of dbcAMP-Ca and metoprolol (B1676517), ELISA and related immunoassays are used to measure serum levels of myocardial injury markers like N-terminal pro-B-type natriuretic peptide and cardiac troponin I, providing a direct assessment of the compound's effects on protein biomarkers. nih.govscu.edu.cn

As a cAMP analog, the direct impact of dbcAMP-Ca is on cell signaling pathways, necessitating specific assays to measure these effects.

PKA activity assays: Dibutyryl-cAMP is known to be a direct activator of cAMP-dependent protein kinases (PKA). scbt.comtocris.com Assays that measure the phosphorylation of PKA substrates are therefore fundamental to confirming the compound's activity within a given experimental system. Its use is foundational in studies investigating the role of PKA in various cellular processes. tocris.com

Intracellular cAMP level measurements: To understand the broader context of treatment, researchers often measure total intracellular cAMP levels. This can be done using enzyme-immunoassays, which were employed in studies with HUVEC cells to show that while short-term treatment with a phosphodiesterase inhibitor increased cAMP, long-term pre-treatment with dibutyryl-cAMP was associated with a decrease, likely due to compensatory mechanisms. nih.gov More advanced techniques, such as those using ratiometric fluorescence resonance energy transfer (FRET)-based cAMP sensors, allow for the real-time visualization of cAMP dynamics within single living cells. researchgate.net

Observing physical changes in cells and tissues provides crucial insight into the functional consequences of dbcAMP-Ca treatment.

Microscopy: Light and fluorescence microscopy are essential for observing cellular responses. For example, microscopic analysis of brain sections immunostained for GFAP was used to quantify the increase in astrocyte numbers around a wound site after treatment with dibutyryl-cAMP. nih.gov

Dendritic Arborization Quantification: Dibutyryl-cAMP is well-documented to promote neurite outgrowth in cultured neurons. rndsystems.comtocris.com This process, a key aspect of neuronal differentiation and plasticity, is quantified by capturing microscopic images of neurons and using specialized software to measure the length and complexity of their dendritic and axonal branches.

Combinatorial Experimental Strategies

To explore complex signaling networks and potential therapeutic synergies, dbcAMP-Ca is often studied in combination with other signaling modulators. These experiments can reveal how the cAMP pathway interacts with other major cellular signaling cascades.

Co-treatment studies have provided significant insights into the action of Dibutyryl adenosine cyclophosphate calcium.

Retinoic Acid: In human neuroblastoma cells, the combination of dibutyryl-cAMP and retinoic acid (RA) markedly enhances differentiation and the expression of interferon-inducible genes like 2'-5'-oligoadenylate synthetase. nih.gov This synergistic effect suggests a cooperative interaction between the cAMP and retinoic acid signaling pathways in promoting neuronal phenotypes. nih.govnih.gov

Phosphodiesterase (PDE) Inhibitors: Co-treatment with PDE inhibitors like theophylline (B1681296) or rolipram (B1679513) is a common strategy to potentiate the effects of dbcAMP-Ca by preventing the degradation of cAMP. nih.govnih.gov Studies have shown that long-term co-treatment can lead to a compensatory increase in PDE4 activity and expression, highlighting a cellular feedback mechanism. nih.gov In adipocytes, combining the PDE inhibitor cilostazol (B1669032) with dibutyryl-cAMP revealed complex regulatory effects on PAI-1 gene expression. nih.gov

Adenylyl Cyclase Activators: Using dbcAMP-Ca in conjunction with adenylyl cyclase activators like forskolin (B1673556) allows researchers to maximally stimulate the cAMP pathway. nih.gov This approach helps to determine if an observed effect is truly mediated by cAMP and to dissect the downstream consequences of sustained pathway activation. nih.gov

Beta-adrenergic Agonists: A clinical study demonstrated that co-administering dbcAMP-Ca with the beta-adrenergic agonist metoprolol significantly improved cardiac function and exercise tolerance in elderly patients with heart failure and arrhythmia compared to metoprolol alone. nih.govscu.edu.cn In adipocytes, co-treatment with the beta-agonist isoproterenol (B85558) was used to explore the regulation of PAI-1 gene expression via cAMP elevation. nih.gov

Melatonin (B1676174): Research has shown that dibutyryl-cAMP stimulates the production of melatonin from tryptophan in organ cultures of rat pineal glands, an effect that is also seen with the beta-agonist L-norepinephrine. nih.gov This indicates that the cAMP pathway is a key intracellular mediator for stimulating melatonin synthesis. nih.gov

Interactive Data Table: Research Findings from Combinatorial Strategies

| Co-treatment Agent | Model System | Key Techniques Used | Primary Finding | Reference(s) |

| Retinoic Acid | Human Neuroblastoma Cells | Cell Differentiation Assays, Gene Expression Analysis | Synergistically enhanced neuronal differentiation and interferon-induced gene expression. | nih.gov |

| Phosphodiesterase Inhibitors | Endothelial Cells, Adipocytes | Western Blot, Northern Blot, qRT-PCR, cAMP Immunoassay | Potentiated cAMP effects; long-term treatment induced compensatory PDE4 expression. | nih.govnih.govnih.gov |

| Adenylyl Cyclase Activators | Adipocytes | qRT-PCR | Used to maximally stimulate the cAMP pathway to study gene expression regulation. | nih.gov |

| Beta-adrenergic Agonists | Human Patients, Adipocytes | Clinical Assessment, qRT-PCR | Improved cardiac function in heart failure patients; modulated gene expression in adipocytes. | nih.govnih.govscu.edu.cn |

| Melatonin (Stimulation of) | Rat Pineal Gland Organ Culture | Radiometric assays | Stimulated the conversion of tryptophan to melatonin, mimicking norepinephrine. | nih.gov |

Advanced Delivery Methods in Animal Studies (e.g., controlled release systems, microspheres)